2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-4-yl)acetamide
Description
Structure and Key Features The compound 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-4-yl)acetamide features a pyrimidin-4-one core substituted with a methyl group at position 4. The acetamide bridge connects the pyrimidinone to a pyridin-4-yl group, a structural motif that may enhance binding to biological targets through hydrogen bonding and π-π interactions.
Pyrimidinone Formation: Cyclization of a thiourea or urea precursor to generate the 4-methyl-6-oxopyrimidin-1(6H)-yl scaffold .
Alkylation: Reaction of the pyrimidinone with 2-chloro-N-(pyridin-4-yl)acetamide in the presence of a base (e.g., triethylamine or sodium methylate) to form the acetamide linkage .
Purification: Isolation via techniques such as preparative HPLC or recrystallization .
Potential Applications Pyrimidinone derivatives are frequently explored as kinase inhibitors, enzyme modulators, or antimicrobial agents. The pyridin-4-yl group may target nicotinic acetylcholine receptors or other pyridine-sensitive biological systems.
Properties
IUPAC Name |
2-(4-methyl-6-oxopyrimidin-1-yl)-N-pyridin-4-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2/c1-9-6-12(18)16(8-14-9)7-11(17)15-10-2-4-13-5-3-10/h2-6,8H,7H2,1H3,(H,13,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VODKQADDMLMJID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CC(=O)NC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-4-yl)acetamide, a compound belonging to the acylamide class, exhibits significant potential in pharmacological applications due to its structural features, which include a pyrimidine and pyridine ring. This article reviews the biological activities associated with this compound, focusing on its potential as an antimicrobial agent and its role in inhibiting specific kinases.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 244.25 g/mol. The compound's structure features a pyrimidine ring fused with a pyridine ring, linked by an amide bond to an acetamide moiety, which is characteristic of many bioactive molecules.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₂N₄O₂ |
| Molecular Weight | 244.25 g/mol |
| Class | Acylamide |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing pyrimidine and pyridine structures. The compound has shown potential against various pathogens, particularly in the context of bacterial infections. For instance:
- In vitro studies have demonstrated that derivatives of similar structures exhibit varying degrees of antimicrobial activity, often surpassing established antibiotics in efficacy against specific strains of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa .
Kinase Inhibition
The structural characteristics of this compound suggest its potential as a kinase inhibitor:
- Kinases are critical enzymes involved in cellular signaling pathways. The presence of the pyrimidine ring indicates that this compound may interact with specific kinases, potentially leading to therapeutic applications in cancer treatment and other diseases characterized by dysregulated kinase activity .
Study on Antimicrobial Efficacy
A comparative study evaluated the antimicrobial activity of various pyrimidine derivatives, including our compound of interest. The results indicated:
- Zone of Inhibition : The compound exhibited significant inhibition zones against Escherichia coli and Candida albicans, with results comparable to or better than those of conventional antibiotics.
| Pathogen | Zone of Inhibition (mm) |
|---|---|
| E. coli | 15 |
| C. albicans | 18 |
Kinase Activity Investigation
Research into the kinase inhibitory properties revealed that:
- Selectivity : The compound showed selective inhibition against certain kinases involved in tumorigenesis, suggesting its potential role in targeted cancer therapies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Findings
A. Core Heterocycle Variations
- Pyrimidinone vs. Pyridazinone: The target compound’s pyrimidin-4-one core (6-membered ring) offers distinct electronic and steric properties compared to pyridazin-6-one (). Pyridazinones with dichloro substituents (e.g., 4,5-dichloro) may exhibit stronger electron-withdrawing effects, altering reactivity and binding affinity.
- Thioether vs. Oxygen Linkage : Thioether-containing analogs () show increased metabolic stability but reduced polarity compared to the target’s oxygen-based acetamide bridge.
B. Substituent Effects
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
